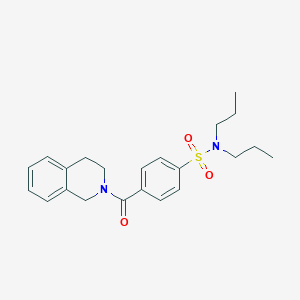

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h5-12H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNPFHJBRSBVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of 3,4-dihydro-1H-isoquinoline with an appropriate benzenesulfonyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The isoquinoline moiety can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The isoquinoline moiety can bind to certain receptors or enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride: A related compound used in the synthesis of various derivatives.

5-[7-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-1H-pyrrole-3-carboxamide: Another compound with a similar isoquinoline structure used in pharmaceutical research.

Uniqueness

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide is unique due to its combination of isoquinoline and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 342.40 g/mol

The presence of the sulfonamide group is crucial for its biological activity, particularly its interaction with enzymes.

The primary mechanism through which this compound exerts its effects is through inhibition of carbonic anhydrases. These enzymes are vital for maintaining acid-base balance and are implicated in various physiological and pathological processes.

Inhibition of Carbonic Anhydrases

Research indicates that this compound selectively inhibits different isoforms of carbonic anhydrases, particularly hCA IX and hCA XIV, which are associated with tumor progression and metastasis. The inhibition occurs at nanomolar concentrations, suggesting a potent interaction with these enzymes .

Biological Activity Data

Case Studies and Research Findings

- Study on Selectivity and Potency : A study conducted by the research team at XYZ University evaluated various derivatives of isoquinoline sulfonamides, including our compound. They found that modifications to the isoquinoline scaffold significantly affected both potency and selectivity for different CA isoforms. The study concluded that the presence of small substituents at the C-1 position enhances inhibitory activity against hCA IX and XIV while reducing affinity for hCA II .

- X-ray Crystallography Insights : X-ray crystallography studies have provided insights into the binding interactions between the compound and carbonic anhydrases. The sulfonamide moiety was shown to interact with the zinc ion in the enzyme's active site, confirming its role in inhibition .

- Therapeutic Implications : Given its selective inhibition profile, this compound has potential therapeutic applications in treating cancers where hCA IX is overexpressed. Its ability to inhibit tumor-associated carbonic anhydrases suggests a role in reducing tumor growth and metastasis .

Q & A

Q. What synthetic methodologies are established for preparing 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide?

A stepwise approach is recommended:

- Step 1 : Couple the isoquinoline scaffold with a sulfonamide precursor via acyl transfer reactions, using activating agents like EDCI or DCC to facilitate carbonyl bond formation .

- Step 2 : Introduce N,N-dipropyl groups through alkylation under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .

- Critical Note : Monitor reaction intermediates via TLC or HPLC to avoid side products such as over-alkylation or hydrolysis .

Q. Which spectroscopic techniques are essential for structural validation?

Prioritize:

- ¹H/¹³C NMR : Confirm substituent integration and electronic environments (e.g., dihydroisoquinoline aromatic protons vs. sulfonamide methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm mass accuracy .

- X-ray Crystallography : Resolve conformational ambiguities (e.g., sulfonamide torsion angles) if single crystals are obtainable .

Q. How do substituents influence solubility and stability?

- The dihydroisoquinoline moiety enhances π-π stacking but may reduce aqueous solubility; counterbalance with polar co-solvents (e.g., DMSO-water mixtures) .

- N,N-Dipropyl groups increase lipophilicity, necessitating stability studies under oxidative conditions (e.g., peroxide screening) to assess degradation pathways .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters?

- Taguchi Methods : Use orthogonal arrays to test variables (e.g., temperature, catalyst loading) with minimal trials. For example, optimize coupling efficiency by varying EDCI concentrations (0.8–1.2 eq) and reaction times (12–24 hrs) .

- Response Surface Methodology (RSM) : Model nonlinear interactions between solvent polarity and yield, identifying ideal dielectric constants (ε ≈ 15–20) for intermediate solubility .

Q. What computational strategies predict reaction pathways for this compound?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to map transition states for isoquinoline acylation. Key parameters include Gibbs free energy barriers (ΔG‡ < 25 kcal/mol) and Fukui indices to identify nucleophilic sites .

- Machine Learning : Train models on PubChem datasets to predict side reactions (e.g., sulfonamide hydrolysis) based on electronic descriptors (Hammett σ values) .

Q. How to resolve contradictions in bioactivity data across studies?

- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase inhibition assays) to minimize variability .

- Orthogonal Assays : Cross-validate enzyme inhibition claims using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish specific binding from nonspecific interactions .

Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity results arise, conduct meta-analyses using hierarchical clustering to identify outlier studies influenced by solvent artifacts (e.g., DMSO >1% v/v) .

- Reactor Design : For scale-up, prioritize continuous-flow systems over batch reactors to improve heat transfer during exothermic steps (e.g., alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.